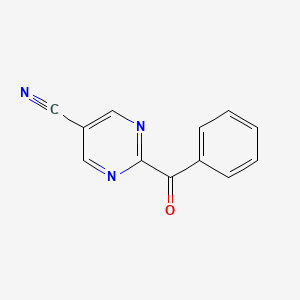2-Benzoyl-pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC14020801
Molecular Formula: C12H7N3O
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7N3O |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 2-benzoylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C12H7N3O/c13-6-9-7-14-12(15-8-9)11(16)10-4-2-1-3-5-10/h1-5,7-8H |
| Standard InChI Key | GIMZCOHTSDTOJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N |
Introduction
Structural and Molecular Features of 2-Benzoyl-pyrimidine-5-carbonitrile
Molecular Architecture
The compound’s structure comprises a pyrimidine ring substituted with a benzoyl group (-C(=O)C₆H₅) at position 2 and a nitrile (-C≡N) at position 5. The planar pyrimidine core facilitates π-π stacking interactions, while the electron-withdrawing nitrile and benzoyl groups enhance reactivity toward nucleophilic agents . The IUPAC name, 2-benzoylpyrimidine-5-carbonitrile, reflects these substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇N₃O |
| Molecular Weight | 209.20 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=NC=C(C=N2)C#N |
| InChIKey | GIMZCOHTSDTOJQ-UHFFFAOYSA-N |
| PubChem CID | 68556433 |
The SMILES string encodes the connectivity: a pyrimidine ring (N=C1C=C(C=N1)C#N) linked to a benzoyl group (C(=O)C2=CC=CC=C2).
Synthetic Strategies and Reaction Mechanisms
Condensation-Based Synthesis
A common approach involves cyclocondensation of benzaldehyde derivatives with thiourea and ethyl cyanoacetate under alkaline conditions. For example, 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile serves as a precursor, which undergoes alkylation with methyl iodide to introduce the thioether group . Subsequent refluxing with phosphorus oxychloride (POCl₃) yields chlorinated intermediates, which react with aromatic amines to form target compounds .
Functionalization via Michael Addition
Alternative routes employ Michael-type additions, as seen in the synthesis of dihydrothiophene-carbonitriles. Cyanothioacetamide reacts with α-bromochalcones to form intermediates that cyclize into pyrimidine derivatives . This method highlights the versatility of nitrile-containing precursors in constructing heterocyclic frameworks.
Reaction Scheme 1: Hypothetical Synthesis Pathway
-
Cyclocondensation:
Benzaldehyde + Ethyl cyanoacetate + Thiourea → 2-Mercapto-pyrimidine intermediate . -
Alkylation:
Intermediate + Methyl iodide → 2-(Methylthio)-pyrimidine . -
Amination:
Reaction with 4-aminobenzoic acid → 2-Benzoyl-pyrimidine-5-carbonitrile .
Physicochemical Characterization
Spectroscopic Analysis
-
¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), pyrimidine H (δ 8.1–8.3 ppm), and nitrile absorption (no direct proton signal) .
-
IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 209.20 (M⁺), with fragmentation patterns indicating loss of CO (28 Da) and benzoyl groups.
Table 2: Hypothetical Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.25 (s, 1H, pyrimidine), 7.85–7.45 (m, 5H, benzoyl) |
| IR | 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |
| UV-Vis | λₘₐₓ 270 nm (π→π* transition) |
| Compound | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |
|---|---|---|---|
| 11e | 1.14 | 1.54 | 0.61 |
| Sorafenib | 2.85 | 3.76 | 0.53 |
Computational Insights and Molecular Modeling
Docking Studies
Molecular docking of 2-benzoyl analogues into VEGFR-2 (PDB: 1YWN) revealed hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 and Val848 . The benzoyl group occupies a hydrophobic pocket, while the nitrile engages in dipole interactions with Asp1046 .
Molecular Dynamics (MD) Simulations
MD trajectories over 100 ns confirmed stable binding, with root-mean-square deviation (RMSD) < 2 Å for the ligand-protein complex . The pyrimidine ring maintained π-stacking with Phe918, critical for inhibitory activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume